![molecular formula C20H25NO4 B2842851 Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1232806-08-4](/img/structure/B2842851.png)

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

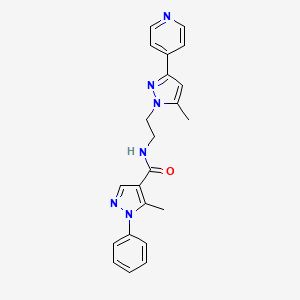

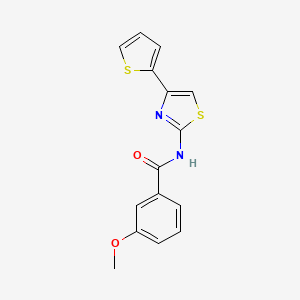

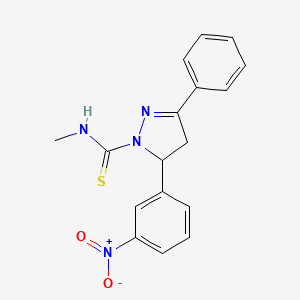

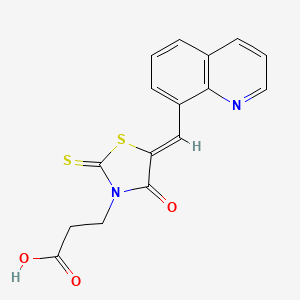

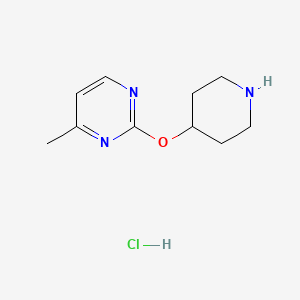

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound with the formula C20H25NO4 and a molecular weight of 343.42 . It is used in proteomics research . This compound is a derivative of Butamben, which is known to enhance BMP-2-stimulated commitment of C2C12 cells into osteoblasts with induction of voltage-gated potassium channel expression .

Scientific Research Applications

- Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate exhibits antioxidant activity due to its phenolic structure. Researchers explore its potential in combating oxidative stress, protecting cells from damage, and preventing age-related diseases .

- The compound’s unique structure makes it an interesting candidate for drug development. Scientists investigate its pharmacological properties, including potential anti-inflammatory, analgesic, or antipyretic effects .

- Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate may serve as a photoprotective agent in sunscreens and cosmetics. Its ability to absorb UV radiation could help prevent skin damage and photoaging .

- Researchers explore its use as an additive in polymer materials. The compound’s stability and compatibility with various polymers make it valuable for enhancing material properties .

- Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is employed in biological studies. It can be used as a probe to investigate cellular processes, receptor binding, or enzyme inhibition .

- Scientists study the molecular and crystal structures of related compounds, such as ethyl-2-amino-2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)ethanoate. These investigations provide insights into hydrogen bonding systems and crystal packing .

Antioxidant Properties

Pharmaceutical Development

Photoprotective Agents

Polymer Additives

Biological Studies

Crystallography and Structural Chemistry

Mechanism of Action

properties

IUPAC Name |

butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,21-22H,3-5,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFCSTXCRVTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2842769.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2842771.png)

![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)

![(3,4-Dichlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2842782.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)

![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)